molecular formula C17H9Cl2N7 B15109431 10-(3,4-Dichlorophenyl)-4-(pyridin-4-yl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

10-(3,4-Dichlorophenyl)-4-(pyridin-4-yl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

Cat. No.: B15109431
M. Wt: 382.2 g/mol
InChI Key: VTMYRAMTUPOOTP-UHFFFAOYSA-N
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Description

10-(3,4-Dichlorophenyl)-4-(pyridin-4-yl)-3,5,6,8,10,11-hexaazatricyclo[7300^{2,6}]dodeca-1(9),2,4,7,11-pentaene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3,4-Dichlorophenyl)-4-(pyridin-4-yl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene typically involves multi-step organic reactions. These steps may include:

    Formation of the tricyclic core: This can be achieved through cyclization reactions involving precursors with multiple nitrogen atoms.

    Introduction of the 3,4-dichlorophenyl group: This step may involve electrophilic aromatic substitution or other coupling reactions.

    Attachment of the pyridin-4-yl group: This can be done using cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.

    Purification techniques: Using methods such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

10-(3,4-Dichlorophenyl)-4-(pyridin-4-yl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones or other oxidized derivatives.

Scientific Research Applications

10-(3,4-Dichlorophenyl)-4-(pyridin-4-yl)-3,5,6,8,10,11-hexaazatricyclo[730

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 10-(3,4-Dichlorophenyl)-4-(pyridin-4-yl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene exerts its effects would depend on its specific interactions with molecular targets. This may involve:

    Binding to specific proteins or enzymes: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Participating in redox reactions: Influencing cellular oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    10-(3,4-Dichlorophenyl)-4-(pyridin-3-yl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene: Similar structure with a different position of the pyridinyl group.

    10-(3,4-Dichlorophenyl)-4-(pyridin-2-yl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene: Another isomer with a different pyridinyl position.

Uniqueness

The uniqueness of 10-(3,4-Dichlorophenyl)-4-(pyridin-4-yl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene lies in its specific arrangement of functional groups and its potential reactivity, which may offer distinct advantages in various applications.

Properties

Molecular Formula

C17H9Cl2N7

Molecular Weight

382.2 g/mol

IUPAC Name

10-(3,4-dichlorophenyl)-4-pyridin-4-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C17H9Cl2N7/c18-13-2-1-11(7-14(13)19)26-16-12(8-22-26)17-23-15(24-25(17)9-21-16)10-3-5-20-6-4-10/h1-9H

InChI Key

VTMYRAMTUPOOTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=NC=C5)Cl)Cl

Origin of Product

United States

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